molecular formula C27H46O2 B579323 5-Hydroxycholestan-4-one CAS No. 19043-66-4

5-Hydroxycholestan-4-one

Cat. No.: B579323
CAS No.: 19043-66-4
M. Wt: 402.663
InChI Key: KTMRGGHFNOAMRH-FPOLBMIWSA-N
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Description

5-Hydroxycholestan-4-one is a cholestane derivative characterized by a hydroxyl group at the C-5 position and a ketone group at C-2. Cholestane derivatives are critical in steroid biosynthesis, pharmaceutical research, and material science due to their rigid tetracyclic structure and functional group versatility .

Properties

CAS No.

19043-66-4

Molecular Formula

C27H46O2

Molecular Weight

402.663

IUPAC Name

(8S,9S,10R,13R,14S,17R)-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-one

InChI

InChI=1S/C27H46O2/c1-18(2)8-6-9-19(3)21-11-12-22-20-13-17-27(29)24(28)10-7-15-26(27,5)23(20)14-16-25(21,22)4/h18-23,29H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,25-,26-,27?/m1/s1

InChI Key

KTMRGGHFNOAMRH-FPOLBMIWSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4(C3(CCCC4=O)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound CAS Number Molecular Formula Functional Groups Key Features References
5-Hydroxycholestan-4-one Not provided C₂₇H₄₄O₂ -OH (C-5), -C=O (C-4) Cholestane backbone with oxidation at C-4/C-5 -
5Alpha-Cholestane Not provided C₂₇H₄₈ Saturated hydrocarbon Base structure for sterol derivatives
5-Chloro-2-methyl-4-isothiazolin-3-one 26172-55-4 C₄H₄ClNOS -Cl, -N-S heterocycle Biocidal agent; used in industrial preservatives
5-Hydroxy-7-methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one 532394-23-3 C₁₁H₁₂O₅ -OH, -OCH₃, dioxane ring High-yield synthesis (98% reported)
5-Chloro-4-hydroxyquinolin-2(1H)-one 1417709-94-4 C₉H₆ClNO₂ -Cl, -OH, quinolinone ring Pharmaceutical intermediate

Physicochemical Properties

Table 2: Key Property Comparison

Compound Molecular Weight Solubility Stability Detection Challenges References
This compound ~400.6 g/mol Likely lipid-soluble Oxidative sensitivity at C-4/C-5 Requires advanced chromatography/MS -
5Alpha-Cholestane 372.7 g/mol Insoluble in water Highly stable Easily analyzed via GC-MS
5-Chloro-2-methyl-4-isothiazolin-3-one 149.6 g/mol Water-miscible Degrades under UV light Interference from matrix components
5-Hydroxy-7-methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one 224.2 g/mol Organic solvents Sensitive to hydrolysis Extraction artifacts in analysis

Analytical Challenges

Chemical analysis of sterols like this compound faces challenges such as:

  • Matrix Interference : Co-eluting compounds in biological samples complicate detection .
  • Extraction Artifacts : Harsh extraction methods may degrade ketone/hydroxyl groups, altering results .
  • Sensitivity Limits : Low concentrations in environmental samples require high-resolution MS/MS systems .

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